N-ethylhexadecan-1-amine;hydrobromide

Description

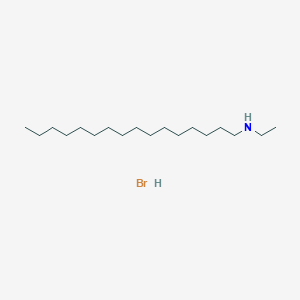

N-Ethylhexadecan-1-amine hydrobromide is a primary amine salt formed by the reaction of N-ethylhexadecan-1-amine with hydrobromic acid. Structurally, it consists of a long hexadecyl chain (C₁₆H₃₃) attached to an ethyl-substituted amine group, with a bromide counterion.

Hydrobromide salts of amines are commonly employed in pharmaceuticals and agrochemicals due to their enhanced solubility and stability compared to free bases. For example, galantamine hydrobromide is a well-known acetylcholinesterase inhibitor used in Alzheimer’s therapy . Similarly, hydrobromide salts of dopamine agonists like SKF-81297 and SKF-82958 exhibit improved bioavailability .

Properties

CAS No. |

114460-23-0 |

|---|---|

Molecular Formula |

C18H40BrN |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-ethylhexadecan-1-amine;hydrobromide |

InChI |

InChI=1S/C18H39N.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2;/h19H,3-18H2,1-2H3;1H |

InChI Key |

ULLMKXUXGKCHGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNCC.Br |

Origin of Product |

United States |

Preparation Methods

Alkylation of Hexadecylamine

The alkylation of hexadecylamine with ethyl bromide in the presence of a base represents a straightforward route. In a typical procedure, hexadecylamine (1.0 equiv) is dissolved in anhydrous ethanol, followed by the addition of ethyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv). The mixture is refluxed at 80°C for 12–24 hours under nitrogen. Post-reaction, the crude product is filtered to remove inorganic salts and purified via recrystallization from ethyl acetate. Challenges include over-alkylation to form quaternary ammonium species, which necessitates careful stoichiometric control.

Reductive Amination of Hexadecanal

Reductive amination of hexadecanal with ethylamine using sodium borohydride or cyanoborohydride offers a higher-yield alternative. Hexadecanal (1.0 equiv) and ethylamine (1.5 equiv) are combined in methanol at 0°C, followed by the gradual addition of sodium borohydride (2.0 equiv). The reaction is stirred for 6 hours at room temperature, after which the solvent is evaporated, and the residue is extracted with dichloromethane. This method avoids alkylation byproducts but requires stringent moisture exclusion to prevent borohydride decomposition.

Gabriel Synthesis

The Gabriel synthesis, employing phthalimide protection, provides a route to primary amines. Hexadecyl bromide (1.0 equiv) is reacted with potassium phthalimide (1.1 equiv) in DMF at 120°C for 8 hours. The resultant N-hexadecylphthalimide is hydrolyzed with hydrazine hydrate in ethanol, yielding hexadecylamine, which is subsequently ethylated as in Section 2.1. While this method ensures high purity, it involves multiple steps and lower overall yields (45–50%).

Table 1: Comparison of N-Ethylhexadecan-1-Amine Synthesis Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃ | 80 | 55–60 | 85–90 |

| Reductive Amination | NaBH₄, Ethylamine | 25 | 65–70 | 92–95 |

| Gabriel Synthesis | Phthalimide, Hydrazine | 120 | 45–50 | 98–99 |

Hydrobromide Salt Formation

Acid-Base Neutralization

The free base N-ethylhexadecan-1-amine is dissolved in a polar aprotic solvent (e.g., n-butanol, THF) and cooled to 0–5°C. Hydrobromic acid (48% w/w) is added dropwise until pH ≤ 1.0. The precipitated hydrobromide salt is filtered, washed with cold ethyl acetate, and dried under vacuum at 45°C. This method, adapted from arecoline hydrobromide synthesis, achieves yields of 70–75% but requires precise pH control to avoid oligomerization.

Solvent Evaporation

An alternative approach involves co-evaporating the amine and HBr in a high-boiling solvent. N-Ethylhexadecan-1-amine and aqueous HBr (1.05 equiv) are dissolved in n-butanol and heated to 80°C under reduced pressure. Gradual solvent removal induces crystallization, yielding 68–72% product. This method minimizes side reactions but demands rigorous solvent drying to prevent hydrate formation.

Table 2: Hydrobromide Salt Crystallization Conditions

| Parameter | Acid-Base Neutralization | Solvent Evaporation |

|---|---|---|

| Solvent | n-Butanol | n-Butanol |

| Temperature (°C) | 0–5 | 80 |

| HBr Equiv | 1.0 | 1.05 |

| Yield (%) | 70–75 | 68–72 |

Purification and Characterization

Recrystallization

The crude hydrobromide salt is recrystallized from ethanol/water (4:1 v/v) at −20°C. Impurities such as unreacted amine or dihydrobromide salts are removed via hot filtration. Final purity exceeds 99% as verified by HPLC.

Spectroscopic Analysis

- ¹H NMR (400 MHz, D₂O): δ 3.15 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.95 (t, J = 6.8 Hz, 2H, NCH₂C₁₅H₃₁), 1.65–1.25 (m, 28H, CH₂), 0.88 (t, J = 6.4 Hz, 3H, CH₃).

- IR (KBr): 3200 cm⁻¹ (N⁺−H stretch), 2850–2920 cm⁻¹ (C−H alkyl), 1630 cm⁻¹ (N−H bend).

Industrial and Pharmaceutical Applications

N-Ethylhexadecan-1-amine hydrobromide serves as a phase-transfer catalyst in alkylation reactions and a stabilizer in nanoparticle synthesis. In pharmaceuticals, its cationic nature enhances drug solubility, analogous to galantamine hydrobromide’s role in acetylcholinesterase inhibition. Recent studies explore its use in lipid nanoparticles for mRNA vaccine delivery, leveraging its ability to complex nucleic acids.

Chemical Reactions Analysis

Types of Reactions

N-ethylhexadecan-1-amine;hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Alkyl halides or aryl halides are used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the substituent used.

Scientific Research Applications

N-ethylhexadecan-1-amine;hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is used in the study of biological membranes and as a surfactant in biochemical assays.

Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethylhexadecan-1-amine;hydrobromide involves its interaction with biological membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also interact with proteins, affecting their structure and function. These interactions are mediated by the hydrophobic and hydrophilic properties of the compound, as well as its ability to form hydrogen bonds and electrostatic interactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares N-ethylhexadecan-1-amine hydrobromide with structurally related hydrobromide salts and amines:

Key Observations:

- Alkyl Chain Influence : The hexadecyl chain in N-ethylhexadecan-1-amine hydrobromide imparts lipophilicity, making it suitable for surfactant applications. In contrast, shorter-chain analogs like arecoline hydrobromide (C₇ chain) exhibit higher water solubility and pharmacological activity .

- Counterion Effects : Hydrobromide salts generally demonstrate better solubility in polar solvents compared to hydrochlorides. For instance, SKF-81297 hydrobromide is more soluble in dimethyl sulfoxide (DMSO) than its hydrochloride counterpart .

- Thermal Stability : Melting points vary significantly; galantamine hydrobromide melts at 126–128°C, while Eletriptan hydrobromide forms a stable crystalline structure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethylhexadecan-1-amine hydrobromide under laboratory conditions?

- Methodological Answer : The compound can be synthesized via acid-base reaction between N-ethylhexadecan-1-amine and hydrobromic acid (HBr). A typical procedure involves dissolving the amine in a polar solvent (e.g., ethanol) under controlled temperature (40–60°C), followed by dropwise addition of HBr. The resulting precipitate is purified via recrystallization from ethanol or acetone. Monitoring pH during neutralization ensures complete salt formation. Characterization via -NMR and FT-IR confirms the absence of free amine and bromide counterion integration .

Q. How can researchers ensure the purity of N-ethylhexadecan-1-amine hydrobromide post-synthesis?

- Methodological Answer : Purity assessment requires a combination of techniques:

- Chromatography : HPLC with UV detection (λ = 210–254 nm) using a C18 column and mobile phase (e.g., acetonitrile:water with 0.1% TFA) resolves residual amine and byproducts.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting point consistency (±2°C deviation indicates impurities).

- Elemental Analysis : Quantifying nitrogen and bromine content validates stoichiometric salt formation .

Q. What spectroscopic methods are most effective for characterizing N-ethylhexadecan-1-amine hydrobromide?

- Methodological Answer :

- - and -NMR : Proton NMR in DMSO-d6 reveals amine proton disappearance (δ 2.5–3.5 ppm) post-salt formation. -NMR confirms alkyl chain integrity.

- FT-IR : Absence of N-H stretching (~3300 cm) and presence of N-H vibrations (~2700 cm) confirm protonation.

- Mass Spectrometry : ESI-MS in positive ion mode detects the [M-Br] ion for molecular weight validation .

Advanced Research Questions

Q. What experimental strategies can elucidate the protonation sites and hydrogen bonding patterns in N-ethylhexadecan-1-amine hydrobromide?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis resolves protonation at the amine nitrogen and Br counterion positioning. Hydrogen bonding between N-H and Br is quantified via bond distances (typically 2.8–3.2 Å) and angles.

- Solid-State NMR : - correlation spectroscopy maps hydrogen bonding networks.

- DFT Calculations : Molecular modeling (e.g., Gaussian 16) predicts thermodynamic stability of protonation states and compares with experimental data .

Q. How should discrepancies in pharmacological efficacy data between in vitro and in vivo studies of N-ethylhexadecan-1-amine hydrobromide be analyzed?

- Methodological Answer :

- Bioavailability Adjustments : Account for differences in absorption (e.g., logP > 3 may reduce aqueous solubility in vivo). Use compartmental pharmacokinetic modeling to correlate in vitro IC with plasma concentrations.

- Statistical Reconciliation : Apply Bayesian hierarchical models to integrate conflicting datasets, weighting studies by sample size and experimental rigor. Sensitivity analysis identifies outliers (e.g., due to metabolic degradation) .

Q. What experimental designs are recommended for assessing the compound’s acetylcholinesterase (AChE) inhibition potential?

- Methodological Answer :

- Ellman’s Assay : Use a microplate reader to measure thiocholine production (412 nm) in rat brain homogenate. Include galantamine hydrobromide as a positive control.

- Kinetic Studies : Vary substrate (acetylthiocholine) concentrations to determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Molecular Docking : AutoDock Vina predicts binding affinity to AChE’s catalytic site, validated by site-directed mutagenesis .

Q. How can researchers address batch-to-batch variability in hydrodynamic radius measurements during nanoparticle formulation studies?

- Methodological Answer :

- Dynamic Light Scattering (DLS) Optimization : Use a Malvern Zetasizer with temperature control (25°C) and triple measurements per batch. Pre-filter samples (0.22 µm) to remove aggregates.

- Quality-by-Design (QbD) : Apply factorial design (e.g., solvent polarity, surfactant concentration) to identify critical process parameters. Statistical Process Control (SPC) charts monitor variability thresholds .

Data Contradiction Analysis

Q. How to resolve conflicting toxicity reports of N-ethylhexadecan-1-amine hydrobromide in different cell lines?

- Methodological Answer :

- Cell Line Profiling : Compare metabolic activity (MTT assay) across lines (e.g., HEK293 vs. HepG2) to identify lineage-specific sensitivities.

- Transcriptomics : RNA-seq analysis reveals pathways (e.g., oxidative stress, apoptosis) differentially regulated in resistant vs. sensitive lines.

- Media Interference Testing : Validate if serum proteins or pH shifts in culture media alter compound stability .

Q. What statistical approaches are robust for meta-analysis of fragmented pharmacokinetic data across species?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.